LogP Differentiates 85650-64-2 from Sulfabenzamide for Aqueous Assay Compatibility
The experimental LogP of 2-acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide is 0.213, as determined by a proprietary algorithm validated against experimental data (experimental data available upon request from SIELC) [1]. In contrast, the structurally simpler analog sulfabenzamide (4-amino-N-benzoylbenzenesulfonamide, CAS 127-71-9), which lacks the acetamido group, has a calculated LogP of approximately 1.5 [2]. This difference of approximately 1.3 LogP units corresponds to a theoretical ~20-fold difference in partition coefficient, predicting substantially higher aqueous solubility for 85650-64-2. For procurement decisions, this directly impacts buffer compatibility in biochemical assays and reduces the need for DMSO co-solvents at higher testing concentrations.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.213 |
| Comparator Or Baseline | Sulfabenzamide (CAS 127-71-9): LogP ≈ 1.5 |
| Quantified Difference | ΔLogP ≈ 1.3 (~20-fold difference in predicted partition coefficient) |
| Conditions | Target compound LogP from SIELC proprietary algorithm; comparator LogP estimated from PubChem XLogP3 |
Why This Matters
Lower LogP reduces DMSO requirements for assay preparation, minimizing solvent-induced artifacts in cell-based and enzymatic assays.
- [1] SIELC Technologies. 2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide – LogP = 0.213. Published 2018-05-16. View Source
- [2] PubChem. Sulfabenzamide (CID 5325) – Computed Properties: XLogP3 = 1.5. View Source
